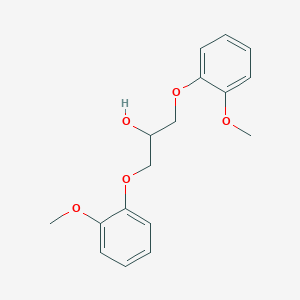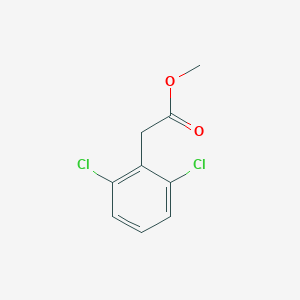
2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acrylamide, a compound similar to 2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-, has been historically achieved mainly through the hydration of acrylonitrile (CH2CHCN) from either sulfuric acid or copper catalysts . In 1980, an enzyme known as nitrile hydratase, capable of generating acrylamide from acrylonitrile, was discovered in microorganisms .Chemical Reactions Analysis
Acrylamide, a compound similar to 2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-, is generated in certain foods as a result of cooking at high temperatures . This process initiates the Maillard reaction, in which reducing sugars present in carbohydrate-rich foods react with amino acids to produce acrylamide .Applications De Recherche Scientifique
-
Antioxidant Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
- Application : DDMP is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
- Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
-
Microwave-assisted synthesis of 4-oxo-2-butenoic acids
- Application : 4-Oxobutenoic acids are useful as biologically active species and as versatile intermediates for further derivatisation .
- Method : Reaction conditions for the synthesis of 4-oxo-2-butenoic acid by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid have been developed .
- Results : They provide the desired products in moderate to excellent yields for a wide range of substrates .
-
Antioxidant Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
- Application : DDMP is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
- Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
-
Microwave-assisted synthesis of 4-oxo-2-butenoic acids
- Application : 4-Oxobutenoic acids are useful as biologically active species and as versatile intermediates for further derivatisation .
- Method : Reaction conditions for the synthesis of 4-oxo-2-butenoic acid by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid have been developed .
- Results : They provide the desired products in moderate to excellent yields for a wide range of substrates .
-
Antioxidant Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
- Application : DDMP is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
- Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
-
Microwave-assisted synthesis of 4-oxo-2-butenoic acids
- Application : 4-Oxobutenoic acids are useful as biologically active species and as versatile intermediates for further derivatisation .
- Method : Reaction conditions for the synthesis of 4-oxo-2-butenoic acid by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid have been developed .
- Results : They provide the desired products in moderate to excellent yields for a wide range of substrates .
Propriétés
IUPAC Name |
2-acetamido-N-benzylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(14-10(2)15)12(16)13-8-11-6-4-3-5-7-11/h3-7H,1,8H2,2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRHVEWKMXSKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456209 | |
| Record name | AGN-PC-0NGC64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)- | |
CAS RN |
86921-49-5 | |
| Record name | AGN-PC-0NGC64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



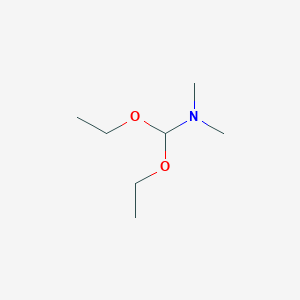
![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)
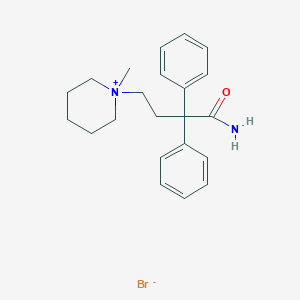
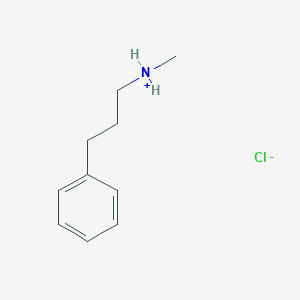
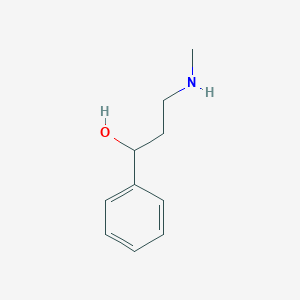
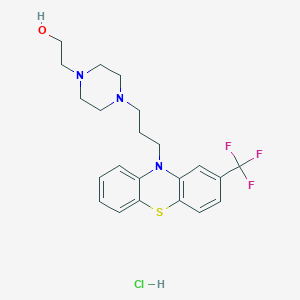
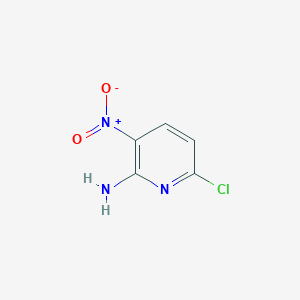



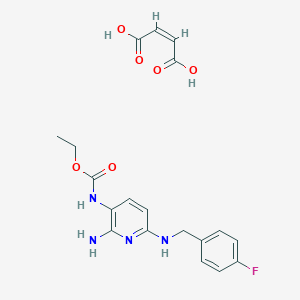
![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)
